N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Catalog No.
S3277704
CAS No.
1251609-47-8
M.F
C17H19BrN4O2
M. Wt
391.269
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-...

CAS Number

1251609-47-8

Product Name

N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

IUPAC Name

N-(4-bromophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide

Molecular Formula

C17H19BrN4O2

Molecular Weight

391.269

InChI

InChI=1S/C17H19BrN4O2/c1-12-10-16(24)22(17(19-12)21-8-2-3-9-21)11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)

InChI Key

BWPFDBKRNIMJHG-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=C(C=C3)Br

solubility

not available

N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound characterized by its unique structural features. The compound incorporates a 4-bromophenyl group and a dihydropyrimidin moiety, which contribute to its potential biological activities. The molecular formula for this compound is C19H25BrN4O2C_{19}H_{25}BrN_{4}O_{2}, with a molecular weight of approximately 391.3 g/mol .

The chemical reactivity of N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is influenced by its functional groups. Its structure allows for various reactions, including:

  • Nucleophilic substitutions: The presence of the bromine atom makes the aromatic ring susceptible to nucleophilic attack.
  • Condensation reactions: The acetamide group can undergo condensation with other reactive species under suitable conditions.
  • Cyclization: The pyrrolidine moiety can participate in cyclization reactions, potentially leading to the formation of more complex structures.

Research indicates that N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide may exhibit significant biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's ability to interact with specific biological targets could lead to modulation of various cellular pathways, making it a candidate for further pharmacological exploration .

The synthesis of N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves several steps:

  • Formation of the pyrimidine core: This may involve cyclization reactions starting from appropriate precursors.
  • Introduction of the bromophenyl group: This can be achieved through electrophilic aromatic substitution.
  • Acetamide formation: The final step often includes reacting the intermediate with acetic anhydride or acetyl chloride to yield the acetamide derivative.

These steps require careful control of reaction conditions to optimize yield and purity .

N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide has potential applications across various fields:

  • Medicinal Chemistry: As a lead compound in drug discovery for antimicrobial and anticancer agents.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Research: Utilized in biological studies to explore mechanisms of action and cellular interactions.

Interaction studies are crucial for understanding how N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide interacts with biological targets. These studies typically involve:

  • Binding assays: To determine the affinity of the compound for specific receptors or enzymes.
  • Cell viability assays: To assess the cytotoxic effects on various cell lines.
  • Mechanistic studies: To elucidate the pathways affected by the compound's action.

Such studies are essential for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, including:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorophenyl)-2-[4-methyl-6-thioxo-pyrimidin]acetamideSimilar pyrimidine structureContains sulfur instead of oxygen
5-(4-bromophenyl)-2-pyrimidinamineContains a pyrimidine ringLacks the acetamide functionality
4-(bromophenyl)thiazole derivativesAromatic ring similar to bromophenylDifferent heterocyclic structure

Uniqueness

What distinguishes N-(4-bromophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-y]acetamide is its specific combination of functional groups and structural elements that may confer unique chemical and biological properties not found in similar compounds. Its dual functionality as both an aromatic amine and a pyrimidine derivative enhances its potential applications in medicinal chemistry .

XLogP3

1.9

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